2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester
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Overview
Description
2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester typically involves the reaction of 2-Ethoxycarbonyl-6-methoxypyridine with a boronic acid derivative in the presence of a base. The reaction is often carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound involve large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).
Protodeboronation: Protic solvents (e.g., methanol) or bases (e.g., NaOH).
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Protodeboronation: Formation of the corresponding pyridine derivative.
Scientific Research Applications
2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester is used in various scientific research applications, including:
Organic Synthesis: As a key intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds.
Material Science: In the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired product . The boronic ester group acts as a nucleophile, transferring its organic group to the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-Methoxyphenylboronic Acid Pinacol Ester
- 2-Methoxycarbonylphenylboronic Acid Pinacol Ester
Uniqueness
2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other boronic esters. Its ethoxycarbonyl and methoxy groups enhance its solubility and reactivity in various organic reactions .
Properties
IUPAC Name |
ethyl 6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO5/c1-7-20-13(18)11-8-10(9-12(17-11)19-6)16-21-14(2,3)15(4,5)22-16/h8-9H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIPJHIUADMVPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096337-57-2 |
Source
|
Record name | 2-(Ethoxycarbonyl)-6-methoxypyridine-4-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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